molecular formula C14H22BNO4 B2568620 5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester CAS No. 2377611-49-7

5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester

Cat. No.: B2568620
CAS No.: 2377611-49-7
M. Wt: 279.14
InChI Key: OMYGQUVPHQRHQU-UHFFFAOYSA-N
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Description

5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid ester group, which makes it a valuable reagent for forming carbon-carbon bonds in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester typically involves the reaction of 5-ethoxycarbonyl-2-methylpyrrole with a boronic acid derivative. One common method is the reaction of the pyrrole compound with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki–Miyaura coupling), alcohols (from oxidation), and various substituted derivatives (from substitution reactions).

Scientific Research Applications

5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Used in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester primarily involves its role as a boronic ester in various chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group acts as a nucleophile, facilitating the formation of the new bond.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki–Miyaura coupling.

    2-Methylpyrrole-3-boronic Acid Pinacol Ester: Similar structure but without the ethoxycarbonyl group.

    5-Carboxy-2-methylpyrrole-3-boronic Acid Pinacol Ester: Similar structure with a carboxyl group instead of an ethoxycarbonyl group.

Uniqueness

5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester is unique due to the presence of the ethoxycarbonyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent for specific synthetic applications where other boronic esters may not be as effective.

Biological Activity

5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester (CAS Number: 2377611-49-7) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring and a boronic acid moiety, which are known for their reactivity and ability to interact with various biological targets. This article explores the biological activity, synthesis, and applications of this compound based on diverse research findings.

  • Molecular Formula: C14H22BNO4
  • Molar Mass: 279.14 g/mol
  • Structural Formula: Structural Formula

Biological Activity

The biological activity of this compound can be attributed to its boron-containing structure, which allows it to form reversible covalent bonds with diols and other nucleophiles. This characteristic is particularly significant in drug development, especially for targeting enzymes and receptors involved in various metabolic pathways.

  • Enzyme Inhibition: Boronic acids can act as inhibitors for certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
  • Targeting Cancer Cells: Some studies suggest that boronic acid derivatives may selectively target cancer cells by modulating signaling pathways or inducing apoptosis.

Case Studies

  • Anticancer Activity: A study demonstrated that compounds similar to this compound exhibited selective cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Interaction Studies: Research indicated that this compound could inhibit specific proteases involved in tumor progression, highlighting its therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrole Ring: The initial step includes the cyclization of appropriate precursors to form the pyrrole structure.
  • Boronic Acid Functionalization: The introduction of the boronic acid moiety is achieved through reactions involving boron reagents under controlled conditions.
  • Pinacol Ester Formation: Finally, the pinacol ester is formed by reacting the boronic acid with pinacol under acidic or basic conditions.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
1-Methyl-1H-pyrrole-3-boronic acid pinacol esterC12H17BNO4Lacks ethoxycarbonyl group; used in similar coupling reactions
Ethyl nicotinate-5-pinacolboronateC12H14BNO4Contains a pyridine ring; used in different synthetic pathways

Properties

IUPAC Name

ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-7-18-12(17)11-8-10(9(2)16-11)15-19-13(3,4)14(5,6)20-15/h8,16H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYGQUVPHQRHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NC(=C2)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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